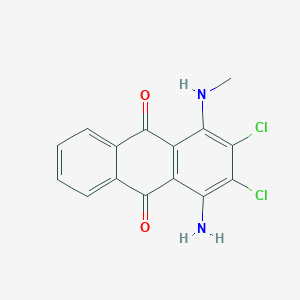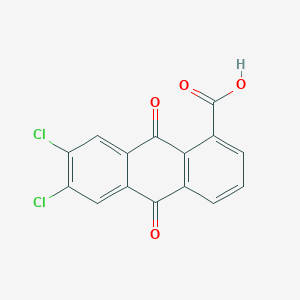
6,7-Dichloroanthraquinone-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloroanthraquinone-1-carboxylic acid is a derivative of anthraquinone, an aromatic organic compound with a wide range of applications in various fields. This compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions and a carboxylic acid group at the 1 position on the anthraquinone core. Anthraquinone derivatives are known for their interesting photophysical, photochemical, and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloroanthraquinone-1-carboxylic acid typically involves the chlorination of anthraquinone followed by carboxylation. One common method is the Friedel-Crafts reaction, where anthraquinone is reacted with chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce chlorine atoms at the desired positions . The carboxylation step can be achieved using various methods, such as the Kolbe-Schmitt reaction, where the chlorinated anthraquinone is treated with carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The chlorination and carboxylation reactions are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dichloroanthraquinone-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to hydroquinones or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthraquinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6,7-Dichloroanthraquinone-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,7-Dichloroanthraquinone-1-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit key enzymes involved in cellular metabolism and signal transduction pathways, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
6,7-Dichloroanthraquinone-1-carboxylic acid can be compared with other anthraquinone derivatives, such as:
1,8-Dichloroanthraquinone: Similar in structure but lacks the carboxylic acid group, leading to different chemical and biological properties.
9,10-Anthraquinone: The most common isomer, used widely in industry and research.
1,4-Dihydroxyanthraquinone: Known for its use in dye production and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other anthraquinone derivatives.
Propiedades
Número CAS |
58236-19-4 |
|---|---|
Fórmula molecular |
C15H6Cl2O4 |
Peso molecular |
321.1 g/mol |
Nombre IUPAC |
6,7-dichloro-9,10-dioxoanthracene-1-carboxylic acid |
InChI |
InChI=1S/C15H6Cl2O4/c16-10-4-8-9(5-11(10)17)14(19)12-6(13(8)18)2-1-3-7(12)15(20)21/h1-5H,(H,20,21) |
Clave InChI |
LTQQNOCPMNSDJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C(=O)O)C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14629712.png)



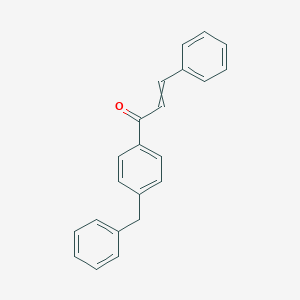
![9-[2-(ethenyloxy)ethyl]-9H-carbazole](/img/structure/B14629748.png)
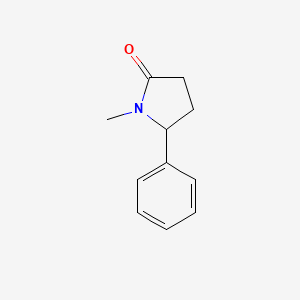
![{2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B14629755.png)
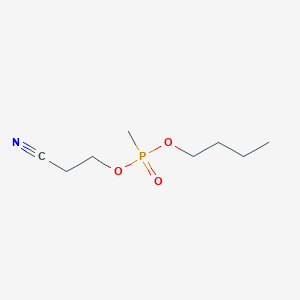
![Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol](/img/structure/B14629771.png)
![Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate](/img/structure/B14629777.png)

![Bis[(4-fluorophenyl)methyl]diselane](/img/structure/B14629799.png)
